molecular formula C13H15NO4 B1532414 tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate CAS No. 1142192-35-5

tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate

Cat. No. B1532414
M. Wt: 249.26 g/mol
InChI Key: AFKPRRLPJAMUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate” is a chemical compound with the empirical formula C13H15NO4 . It has a molecular weight of 249.26 . The compound is typically in solid form .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C13H15NO4 and it has a molecular weight of 249.26 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Chemical Protection and Derivatives Synthesis

Chemical agents developed to protect hydroxyl groups, such as dimethyl-tert-butylsilyl, demonstrate stability under various conditions while being susceptible to specific removal agents. These substances prove useful in synthesizing complex molecules, including prostaglandins, by protecting reactive groups during chemical reactions. This methodology facilitates the synthesis of complex organic molecules, indicating the potential utility of tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate in similar synthetic applications (Corey & Venkateswarlu, 1972).

Catalysis and Organic Synthesis

Advanced catalyst systems improve activity and broaden the range of feedstocks for carbonylation reactions of alkenes, highlighting the significance of palladium catalysts. The use of tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene in palladium-catalyzed systems for alkoxycarbonylation of alkenes demonstrates the compound's potential in facilitating efficient and selective organic synthesis processes, which could extend to tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (Dong et al., 2017).

Material Science and Electrochemistry

In the development of safer and higher-performance materials for lithium-ion batteries, mixtures of ionic liquids and organic carbonates, including derivatives of tert-butyl pyridine, show improved thermal stability, ionic conductivity, and electrochemical performance. This suggests that tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate could find applications in designing new electrolyte formulations for energy storage technologies (Kühnel et al., 2011).

Advanced Organic Transformations

The use of tert-butyl carbonate groups in complex organic transformations, such as the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde through Suzuki cross-coupling reactions, underscores the versatility of tert-butyl carbonate functionalities in constructing complex molecular architectures. This illustrates the potential for tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate in facilitating similar advanced organic synthesis efforts (Wang et al., 2014).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard statement of H317, which means it may cause an allergic skin reaction . The precautionary statement is P280, which means protective gloves should be worn to handle the compound . It falls under the hazard classification of Skin Sensitizer 1 . It has a storage class code of 11, which denotes combustible solids .

properties

IUPAC Name

tert-butyl [2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-7-4-8-14-10(11)6-5-9-15/h4,7-8,15H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKPRRLPJAMUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673937
Record name tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate

CAS RN

1142192-35-5
Record name tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
Reactant of Route 6
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.